molecular formula C22H21ClN2O4 B7691466 N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide

Cat. No.: B7691466
M. Wt: 412.9 g/mol
InChI Key: ARAUPRBPHSVWOE-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzamide core substituted with a 4-chlorophenyl, a pyridin-3-yl, and three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines or alcohols.

Scientific Research Applications

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit tyrosine-protein kinases, which are involved in various cellular processes such as angiogenesis, cell migration, and cancer cell invasion . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Properties

IUPAC Name

N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-27-18-11-16(12-19(28-2)21(18)29-3)22(26)25-20(15-5-4-10-24-13-15)14-6-8-17(23)9-7-14/h4-13,20H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAUPRBPHSVWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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